molecular formula C12H11ClN2O3 B449503 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide CAS No. 402601-34-7

5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Cat. No.: B449503
CAS No.: 402601-34-7
M. Wt: 266.68g/mol
InChI Key: KEWPVTDSROGNFM-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenoxy)methyl]-2-furohydrazide is an organic compound with the molecular formula C12H11ClN2O3 It is a derivative of furan and phenoxy compounds, characterized by the presence of a chlorophenoxy group attached to a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide typically involves the reaction of 5-[(2-chlorophenoxy)methyl]-2-furoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of phenoxy-substituted furan derivatives.

Scientific Research Applications

5-[(2-Chlorophenoxy)methyl]-2-furohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide: A similar compound with a thiazole group instead of a hydrazide moiety.

    5-[(2-Chlorophenoxy)methyl]-2-furoate: A related ester derivative.

Uniqueness

5-[(2-Chlorophenoxy)methyl]-2-furohydrazide is unique due to its specific combination of a chlorophenoxy group and a furohydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-9-3-1-2-4-10(9)17-7-8-5-6-11(18-8)12(16)15-14/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWPVTDSROGNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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